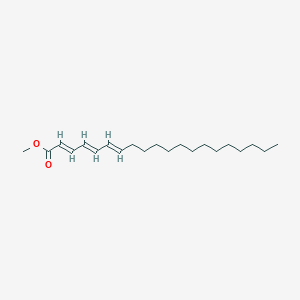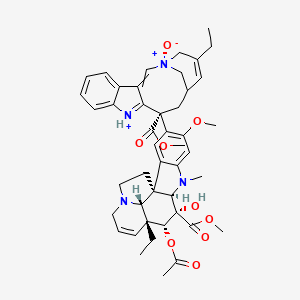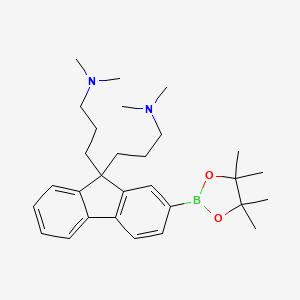
Methyl 2-(butan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(butan-2-yl)benzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group, with a butan-2-yl substituent at the second position of the benzene ring. This compound is known for its pleasant aroma and is used in various applications across multiple industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(butan-2-yl)benzoate can be synthesized through the esterification of 2-(butan-2-yl)benzoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The use of a strong acid catalyst is essential to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(butan-2-yl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(butan-2-yl)benzoic acid and methanol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: 2-(butan-2-yl)benzoic acid and methanol.
Reduction: 2-(butan-2-yl)benzyl alcohol.
Substitution: Products such as methyl 3-nitro-2-(butan-2-yl)benzoate (from nitration).
Aplicaciones Científicas De Investigación
Methyl 2-(butan-2-yl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-(butan-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with olfactory receptors, leading to the perception of its aroma.
Pathways Involved: In biological systems, it may influence signaling pathways related to scent perception and potentially exhibit antimicrobial activity by disrupting microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Similar in structure but lacks the butan-2-yl substituent.
Ethyl benzoate: An ester with an ethyl group instead of a methyl group.
Isopropyl benzoate: Contains an isopropyl group instead of a butan-2-yl group.
Uniqueness
Methyl 2-(butan-2-yl)benzoate is unique due to the presence of the butan-2-yl substituent, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
89573-61-5 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
methyl 2-butan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)10-7-5-6-8-11(10)12(13)14-3/h5-9H,4H2,1-3H3 |
Clave InChI |
MEXMOSWEFRZNSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)





![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)






